ANAVEX 2-73

説明

これは主に、アルツハイマー病、パーキンソン病、レット症候群などの神経変性疾患や神経発達障害における潜在的な治療効果について調査されています . Anavex 2-73 は、細胞恒常性の回復と神経可塑性の促進において重要な役割を果たすシグマ-1 受容体とムスカリン受容体を活性化する、経口投与可能な小分子です .

2. 製法

This compound の製法には、シグマ-1 受容体とムスカリン受容体を標的とする合成経路が含まれます。この化合物は、その結晶形の形成を含む一連の化学反応によって合成されます。 特定の合成経路と反応条件は、Anavex Life Sciences の機密情報であり、さまざまな特許で保護されています . 工業生産方法は、臨床試験における有効性と安全性にとって重要な、化合物の純度と安定性を確保することに重点を置いています .

準備方法

The preparation of Anavex 2-73 involves synthetic routes that target the sigma-1 receptor and muscarinic receptors. The compound is synthesized through a series of chemical reactions that involve the formation of its crystal forms. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences and are covered under various patents . Industrial production methods focus on ensuring the purity and stability of the compound, which is crucial for its efficacy and safety in clinical trials .

化学反応の分析

Anavex 2-73 は、次のようないくつかのタイプの化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、化合物の構造と活性を変化させる可能性があります。

還元: この反応は、水素の付加または酸素の除去を伴い、化合物の特性にも影響を与える可能性があります。

置換: この反応は、1 つの原子または原子団を別の原子または原子団に置き換えることを伴い、化合物の機能を変更する可能性があります。

これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学的研究の応用

Alzheimer's Disease

Recent clinical trials have demonstrated that ANAVEX 2-73 has the potential to significantly improve cognitive function in patients with early Alzheimer's disease. The Phase 2b/3 study showed:

- Primary Endpoint : Statistically significant reduction in clinical decline on global cognitive scales.

- Key Secondary Endpoints : Improvement measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Activities of Daily Living Scale (ADCS-ADL) .

Parkinson's Disease

This compound has also been evaluated for its efficacy in treating Parkinson's disease dementia. A Phase 2 study provided promising results:

- Efficacy : Improvements observed in the Movement Disorder Society-Unified Parkinson’s Disease Rating Scale (MDS-UPDRS) scores over a 48-week treatment period.

- Safety Profile : The drug was well-tolerated with no significant adverse effects reported .

Clinical Data from Parkinson's Disease Studies

| Clinical Endpoint | Change at OLE Baseline from DB EOT | Change at Week 24 from OLE Baseline | Change at Week 48 from OLE Baseline |

|---|---|---|---|

| MDS-UPDRS Part III | Mean (SE): 4.394 (2.155) | -2.583 (2.474) | -3.95 (4.067) |

| MDS-UPDRS Part II + III | Mean (SE): 6.667 (2.800) | -3.870 (3.403) | -2.20 (5.314) |

| MDS-UPDRS Total Score | Mean (SE): 9.818 (3.387) | -4.739 (4.262) | -2.25 (6.656) |

| Clinical Global Impression – Improvement | Mean (SE): 0.629 (0.184) | -0.542 (0.295) | -0.7 (0.309) |

| Montreal Cognitive Assessment | Mean (SE): -1.45455 (0.433) | -0.2912 (0.519) | -1.2 (0.537) |

OLE = Open Label Extension; DB = Double-Blind; EOT = End of Trial

Rett Syndrome

This compound has shown significant efficacy in treating Rett syndrome, a rare neurodevelopmental disorder primarily affecting females:

- Phase 3 AVATAR Trial Results : The trial met primary and secondary efficacy endpoints, demonstrating a statistically significant improvement in the Rett Syndrome Behavior Questionnaire and other measures .

Longitudinal Studies

The long-term effects of this compound were highlighted in a longitudinal study involving patients with Parkinson's disease dementia, where consistent improvements were observed over time during treatment . This suggests not only symptomatic relief but also potential disease-modifying effects.

Preclinical Evidence

Studies conducted on Fmr1 knockout mice demonstrated that this compound could reverse hyperactivity and restore associative learning capabilities, indicating its broad therapeutic potential beyond just neurodegenerative conditions .

作用機序

Anavex 2-73 は、シグマ-1 受容体 (SIGMAR1) とムスカリン受容体を活性化することにより、その効果を発揮します。SIGMAR1 の活性化は、細胞恒常性の回復をもたらし、神経可塑性を促進します。このメカニズムは、神経変性疾患や神経発達障害における潜在的な治療効果にとって重要です。 この化合物は、これらの病気に見られる共通の特徴であるタンパク質の誤った折り畳み、酸化ストレス、ミトコンドリアの機能不全、神経炎症も標的としています .

6. 類似の化合物との比較

This compound は、シグマ-1 受容体とムスカリン受容体の両方を活性化するその二重の活性化においてユニークであり、これらの受容体のいずれか一方のみを標的とする他の化合物とは異なります。類似の化合物には以下が含まれます。

ドネペジル: 脳内のアセチルコリンのレベルを高めるために、主にアセチルコリンエステラーゼを標的とします。

メマンチン: 神経変性疾患における興奮毒性を防ぐために、NMDA 受容体を標的とします。

リバスチグミン: コリン作動性機能を強化するために、アセチルコリンエステラーゼとブチリルコリンエステラーゼの両方を阻害します。

これらの化合物と比較して、this compound の二重受容体活性化は、より幅広い作用機序を提供し、より包括的な治療上の利点をもたらす可能性があります .

類似化合物との比較

Anavex 2-73 is unique in its dual activation of sigma-1 and muscarinic receptors, which sets it apart from other compounds targeting only one of these receptors. Similar compounds include:

Donepezil: Primarily targets acetylcholinesterase to increase acetylcholine levels in the brain.

Memantine: Targets NMDA receptors to prevent excitotoxicity in neurodegenerative disorders.

Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase to enhance cholinergic function.

Compared to these compounds, this compound’s dual receptor activation provides a broader mechanism of action, potentially offering more comprehensive therapeutic benefits .

生物活性

ANAVEX 2-73, also known as Blarcamesine, is a novel therapeutic agent under investigation for the treatment of neurodegenerative and neurodevelopmental disorders, including Alzheimer's disease and Rett syndrome. This article provides a comprehensive overview of its biological activity, supported by clinical trial data, gene expression analysis, and case studies.

This compound primarily acts as an agonist of the sigma-1 receptor (SIGMAR1), which plays a crucial role in cellular homeostasis and neuroprotection. Activation of SIGMAR1 has been shown to enhance mitochondrial function and promote neuroplasticity, thereby potentially reversing neurodegenerative processes . The compound also interacts with muscarinic receptors, contributing to its therapeutic effects in cognitive disorders .

Phase 3 AVATAR Trial for Rett Syndrome

The Phase 3 AVATAR trial evaluated the efficacy of this compound in adult patients with Rett syndrome. Key findings include:

- Primary Efficacy Endpoint : The Rett Syndrome Behavioral Questionnaire (RSBQ) Area Under Curve (AUC) showed a statistically significant improvement in 72.2% of patients treated with this compound compared to 38.5% in the placebo group (p = 0.037) with a Cohen’s d effect size of 1.91, indicating a very large effect .

- Secondary Efficacy Endpoints : Significant improvements were also observed in emotional behavior symptoms measured by the Aberrant Behavior Checklist (ADAMS), where 52.9% of treated patients showed improvement versus 8.3% on placebo (p = 0.010) with a Cohen’s d effect size of 0.609 .

Phase IIb/III Trial for Alzheimer's Disease

In a separate study focused on Alzheimer's disease, this compound demonstrated:

- Cognitive Improvement : The trial met co-primary endpoints, showing significant differences in cognitive function as measured by the ADAS-Cog13 and Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) after 48 weeks .

- Biomarker Correlation : Notably, treatment resulted in increased levels of GABA and decreased levels of L-alpha-aminoadipic acid (L-AAA), suggesting a biochemical basis for its clinical efficacy .

Gene Expression Analysis

Recent analyses from the AVATAR study revealed significant gene expression changes associated with this compound treatment:

| Pathway | Function | p-value |

|---|---|---|

| NR1H2 and NR1H3 | Transcription / Translation | 4.11E-02 |

| RHOU GTPase cycle | Signaling | 4.20E-02 |

| Fatty acid metabolism | Energy Metabolism | 4.36E-02 |

| Nucleotide-binding oligomerization domain | Transcription / Translation | 4.60E-02 |

| Protein localization | Membrane Trafficking | 4.89E-02 |

These findings indicate that this compound may correct metabolic alterations in Rett syndrome patients through enhanced mitochondrial energy production and modulation of various metabolic pathways .

Safety Profile

This compound has been reported to have a favorable safety profile across multiple studies. In trials involving both Alzheimer's and Rett syndrome patients, the compound was well-tolerated with minimal adverse effects reported .

特性

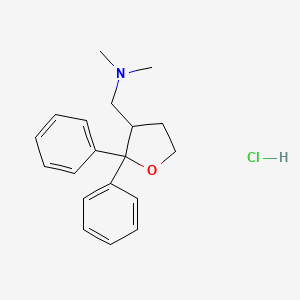

IUPAC Name |

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQOLYDPQKHFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195615-84-0 | |

| Record name | Blarcamesine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLARCAMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。